molecular formula C9H6BrNZn B2585331 3-Quinolylzinc bromide CAS No. 1207760-36-8

3-Quinolylzinc bromide

Cat. No. B2585331
CAS RN: 1207760-36-8
M. Wt: 273.44
InChI Key: SJLSNCWDFTYBAH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolylzinc bromide is a research-use-only product with the molecular formula C9H6BrNZn and a molecular weight of 273.44 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline ring (a heterocyclic compound containing a benzene ring fused to a pyridine ring) bound to a zinc-bromide moiety . The exact spatial configuration can be determined using techniques like X-ray crystallography .

Scientific Research Applications

1. Cross-Coupling Reactions

3-Quinolylzinc bromide and its derivatives are utilized in cross-coupling reactions. For instance, arylmagnesates derived from bromoquinolines, similar to this compound, are used in catalyzed cross-coupling reactions with heteroaryl bromides and chlorides. This process enables the synthesis of functionalized quinolines, highlighting the compound's role in creating complex molecular structures (Dumouchel et al., 2003).

2. Antibacterial and Antifungal Properties

Research into 1-alkylquinolinium bromides, which are closely related to this compound, has shown significant antibacterial and antifungal properties. These compounds, especially those with longer alkyl chains, exhibit strong activity against both Gram-positive and Gram-negative bacteria, as well as fungi (Busetti et al., 2010).

3. Antimicrobial Activity

Synthetic derivatives of quinolinium bromides, including structures similar to this compound, have demonstrated antimicrobial activities. Some newly synthesized 3-coumarinoyl pyridinium and quinolinium bromides have shown promising antibacterial activity, suggesting potential applications in fighting microbial infections (Porwal et al., 2009).

4. Synthesis of Antileishmanial and Antitubercular Agents

4-Aminoquinoline analogues and their platinum(II) complexes have been synthesized from derivatives of quinolines, such as this compound, showing significant antituberculosis and antileishmanial activities. These compounds, through their interaction with various biological targets, offer a promising avenue for treating infectious diseases (Carmo et al., 2011).

Safety and Hazards

While specific safety data for 3-Quinolylzinc bromide is not available, it’s important to handle all chemical substances with care. Safety data sheets of related compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

bromozinc(1+);3H-quinolin-3-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJJRDXLWLOJBF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=[C-]C=N2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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